molecular formula C10H7N2O3- B091334 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid CAS No. 16015-47-7

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Numéro de catalogue: B091334
Numéro CAS: 16015-47-7
Poids moléculaire: 203.17 g/mol
Clé InChI: ZUEDIBGIVDXMLP-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Numéro CAS

16015-47-7

Formule moléculaire

C10H7N2O3-

Poids moléculaire

203.17 g/mol

Nom IUPAC

3-methyl-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-12)10(14)15/h2-5H,1H3,(H,14,15)/p-1

Clé InChI

ZUEDIBGIVDXMLP-UHFFFAOYSA-M

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O

SMILES canonique

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)[O-]

Pictogrammes

Irritant

Origine du produit

United States

Description

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS: 16015-47-7) is a heterocyclic compound featuring a phthalazine core—a bicyclic structure comprising two fused benzene rings and two nitrogen atoms. Key substitutions include:

  • 3-Methyl group: Enhances steric and electronic effects.
  • 4-Oxo group: Introduces polarity and hydrogen-bonding capacity.
  • 1-Carboxylic acid: Provides reactivity for derivatization (e.g., esterification, amidation).

It is commercially available (95% purity) for research applications, including medicinal chemistry and material science .

Activité Biologique

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and microbiology. This article delves into its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

Chemical Formula : C₁₀H₈N₂O₃
Molecular Weight : 204.18 g/mol
Melting Point : 236 °C (decomposition)
Boiling Point : Approximately 412 °C

The compound features a phthalazine core characterized by a fused ring structure containing nitrogen atoms, along with a carboxylic acid functional group and a ketone functionality. These structural elements contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Appropriate phthalazine derivatives.
  • Reagents : Use of strong acids or bases to facilitate reactions.
  • Reaction Conditions : Controlled temperature and time to ensure optimal yield.

This multi-step synthesis is crucial for developing derivatives with enhanced biological activity.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In studies involving various human solid tumor cell lines and leukemia (HL-60), the compound demonstrated significant growth inhibition:

Cell LineConcentration (μg/mL)Survival Rate (%)
Solid Tumor Cells40<10
HL-6040<10

These results indicate a potent cytotoxic effect, suggesting potential as a lead compound in cancer therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The findings indicate:

  • Significant antibacterial activity , making it a candidate for further development as an antimicrobial agent.

This dual activity highlights its potential utility in treating infections alongside its anticancer properties .

The precise mechanism of action for this compound is still under investigation. However, related compounds have been shown to inhibit protein phosphotyrosine phosphatase (PTP1B), which is involved in leptin signaling pathways. This inhibition can enhance the functional responses of hypothalamic neurons to leptin, indicating a potential metabolic role .

Case Studies and Research Findings

Several studies have focused on the biological activities of phthalazine derivatives, including this compound:

  • Oncological Applications :
    • A study reported that derivatives of this compound were synthesized and tested against various cancer cell lines, yielding promising results with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Microbiological Applications :
    • Research indicated that modifications to the compound could enhance its antibacterial efficacy against resistant strains of bacteria .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Phthalazine derivatives share the core bicyclic structure but differ in substituents, which critically influence their physicochemical and biological properties. Key analogues include:

Compound Name CAS Substituents Key Differences vs. Target Compound
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid 3260-44-4 No 3-methyl group Reduced lipophilicity; altered reactivity
Methyl 4-oxo-3H-phthalazine-1-carboxylate 53960-10-4 Ester at position 1 (vs. -COOH) Lower solubility; esterase-sensitive
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide 106882-45-5 3-Phenyl; carbohydrazide at C1 Enhanced π-π interactions; altered bioactivity
3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl derivatives () N/A Complex triazole/amide linkages Tailored for target engagement (e.g., enzyme inhibition)

Physicochemical Properties

Property Target Compound 4-Oxo-3,4-dihydro (3260-44-4) Methyl Ester (53960-10-4)
Molecular Formula C₁₀H₈N₂O₃ C₉H₆N₂O₃ C₁₀H₈N₂O₃
Molecular Weight (g/mol) 204.18 190.16 204.18
Density (g/cm³) Not reported 1.56 Not reported
Boiling Point (°C) Not reported 591.8 Not reported
Solubility Moderate (carboxylic acid) Low (unsubstituted core) Low (ester)

Notes

Structural Uniqueness : The 3-methyl-4-oxo-phthalazine core distinguishes this compound from imidazo-tetrazine drugs (e.g., temozolomide), which have distinct metabolic pathways .

Synthetic Challenges: Limited evidence on the target compound’s synthesis suggests reliance on methods similar to those for analogues, such as cyclocondensation or carboxylation .

Commercial Availability : The compound is marketed for research (e.g., Combi-Blocks, 95% purity), highlighting its role in early-stage drug discovery .

Méthodes De Préparation

Step 1: Selenium Dioxide Oxidation

The initial step employs selenium(IV) oxide (SeO₂) under reflux conditions to oxidize the methoxyethyl side chain. This reaction converts the ester group into a ketone, forming an intermediate keto-acid. The use of SeO₂ is critical for selective oxidation without over-oxidizing the aromatic ring.

Conditions :

  • Reagent: SeO₂ (1.2 equivalents)

  • Solvent: None (neat)

  • Temperature: Reflux (≈220°C)

  • Duration: 6 hours

Step 2: Cyclization in Tetrahydrofuran

The keto-acid undergoes cyclization in tetrahydrofuran (THF) at 50°C for 3 hours. This step forms the phthalazinone core through intramolecular dehydration, facilitated by the polar aprotic solvent.

Conditions :

  • Solvent: THF

  • Temperature: 50°C

  • Duration: 3 hours

Step 3: Ester Hydrolysis

The final step hydrolyzes the methyl ester using potassium hydroxide (KOH) in a THF-methanol-water mixture. This yields the target carboxylic acid with high purity.

Conditions :

  • Reagent: KOH (2.0 equivalents)

  • Solvent: THF/methanol/water (3:2:1)

  • Temperature: 40°C

  • Duration: 1.5 hours

Table 1. Summary of Three-Step Synthesis

StepReagents/ConditionsIntermediateYield*
1SeO₂, refluxKeto-acidN/R
2THF, 50°CPhthalazinoneN/R
3KOH, 40°CCarboxylic acidN/R
*Yield data not reported in available literature.

Alternative Routes via Ester Precursors

While direct synthesis is predominant, indirect methods involving ester intermediates have been explored. For example, methyl 4-oxo-3-propylphthalazine-1-carboxylate (a structural analog) is synthesized via nucleophilic substitution followed by oxidation. Adapting this approach, 3-methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid could theoretically be obtained through:

Esterification-Cyclization Sequence

  • Ester Formation : Reacting 2-(carboxymethyl)benzoic acid with methanol under acidic conditions.

  • Cyclization : Using dehydrating agents (e.g., P₂O₅) to form the phthalazinone ring.

  • Hydrolysis : Converting the ester to the carboxylic acid via base-mediated saponification.

Challenges :

  • Competing side reactions during cyclization.

  • Lower yields compared to the SeO₂ route.

Mechanistic Insights and Optimization

Role of Selenium Dioxide

SeO₂ acts as a stoichiometric oxidizer, abstracting hydrogen from the methoxyethyl group to form a carbonyl. This step is rate-determining and sensitive to temperature.

Solvent Effects

THF enhances cyclization by stabilizing the transition state through hydrogen bonding. Methanol in the hydrolysis step prevents aggregation of the polar product.

Industrial and Scalability Considerations

Continuous-Flow Adaptation

Recent advances in flow chemistry (e.g., metal-free selenoester synthesis) suggest potential for adapting the SeO₂ route to continuous reactors. This could improve safety and scalability by minimizing exposure to toxic SeO₂.

Green Chemistry Metrics

  • Atom Economy : 68% (theoretical for three-step sequence).

  • E-factor : Estimated at 12.5 due to solvent use and SeO₂ waste.

Comparative Analysis of Methods

Table 2. Method Comparison

ParameterThree-Step SynthesisEster Hydrolysis Route
Total Steps33
Key ReagentSeO₂P₂O₅
Yield*N/RN/R
ScalabilityModerateLow
Safety ConcernsSeO₂ toxicityCorrosive reagents

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid?

  • Methodological Answer : The synthesis of phthalazine derivatives typically involves multi-step reactions where parameters like temperature (80–120°C), solvent polarity (e.g., DMF for nucleophilic substitutions), and stoichiometric ratios (1:1.2 for amine coupling) are critical. For example, reflux conditions (6–12 hours) ensure complete ring closure, while excess reagents improve yields by driving reactions to completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., methyl group at δ 2.1–2.3 ppm) and carbonyl resonances (δ 165–175 ppm).
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and confirms stereochemistry.
  • HRMS : Validates molecular formula (C10_{10}H8_{8}N2_{2}O3_{3}) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Adhere to GHS Category 2 guidelines:
  • Use fume hoods to avoid inhalation of fine powders.
  • Wear nitrile gloves and goggles to prevent skin/eye irritation.
  • Store at 2–8°C in airtight containers to prevent hydrolysis. Emergency protocols include rinsing exposed skin with 0.9% saline and seeking medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling improve reaction design for phthalazine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and optimize reaction pathways. For example, ICReDD’s workflow integrates reaction path searches to identify energy barriers in ring-forming steps. Machine learning models trained on experimental datasets (e.g., solvent polarity vs. yield) can narrow optimal conditions, reducing trial-and-error by 40–60% .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., 3-phenyl vs. 3-methyl substituents). Address this by:
  • Comparative SAR analysis : Test derivatives with systematic substitutions (e.g., methyl → ethyl) to isolate functional group contributions.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch purity variations. Evidence from similar compounds (e.g., anti-inflammatory IC50_{50} differences) highlights the role of electron-withdrawing groups in modulating activity .

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : Stability challenges (e.g., hydrolysis at pH >7) can be mitigated via:
  • pH buffering : Use citrate buffers (pH 4–6) to protect the lactam ring.
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.
  • Derivatization : Introduce electron-donating groups (e.g., methoxy) at the 4-position to reduce electrophilic susceptibility .

Q. How can statistical design of experiments (DoE) optimize derivative synthesis?

  • Methodological Answer : Apply fractional factorial designs (e.g., Taguchi or Box-Behnken) to evaluate interactions between variables:
  • Factors : Temperature (X1_1), catalyst loading (X2_2), solvent polarity (X3_3).
  • Response surface modeling : Predicts optimal conditions (e.g., X1_1 = 110°C, X2_2 = 5 mol%, X3_3 = DMF) for maximizing yield. This approach reduces experimental runs by 50% compared to one-variable-at-a-time methods .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.